Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H7BrN2O2S and a molecular weight of 275.12 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]thiazole core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of bromine and other reagents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]thiazole derivatives, while oxidation or reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolo core and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and have shown various biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives:
Uniqueness
This compound is unique due to its specific combination of a pyrrolo[2,3-d]thiazole core with a bromine substituent and an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)4-3-5-6(10-4)11-8(9)14-5/h3,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQOQPSKAASEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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